molecular formula C44H24CoN4O12S4-3 B1212911 Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin CAS No. 91629-46-8

Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin

Cat. No.: B1212911
CAS No.: 91629-46-8
M. Wt: 987.9 g/mol
InChI Key: IMGYPEZWINKTRM-UHFFFAOYSA-J
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Description

Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is a coordination compound that belongs to the class of metalloporphyrins. Metalloporphyrins are known for their role in various biological and chemical processes due to their unique structure, which consists of a porphyrin ring coordinated to a metal ion. This compound is particularly notable for its applications in catalysis, photochemistry, and electrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin typically involves the metallation of the free-base porphyrin, tetrakis(4-sulfonatophenyl)porphyrin, with a cobalt salt. One common method is to dissolve the free-base porphyrin in a suitable solvent, such as dimethylformamide (DMF), and then add a cobalt salt, such as cobalt(II) chloride. The reaction mixture is heated under reflux conditions to facilitate the incorporation of the cobalt ion into the porphyrin ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic properties of the cobalt center and the porphyrin ring.

Common Reagents and Conditions

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.

    Substitution: Substitution reactions involve the replacement of ligands coordinated to the cobalt center.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(IV) species, while reduction reactions typically produce cobalt(II) species .

Mechanism of Action

The mechanism of action of Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin involves its ability to coordinate to various substrates and facilitate electron transfer reactions. The cobalt center can undergo changes in oxidation state, which allows it to participate in redox reactions. The porphyrin ring provides a stable framework that supports these redox processes and enhances the compound’s catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Iron(III)-tetrakis(4-sulfonatophenyl)porphyrin: Similar to the cobalt compound but with iron as the central metal ion.

    Manganese(III)-tetrakis(4-sulfonatophenyl)porphyrin: Another metalloporphyrin with manganese as the central metal ion.

Uniqueness

Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is unique due to its specific redox properties and stability under various reaction conditions. Its ability to undergo multiple oxidation states makes it particularly versatile in catalysis and other applications .

Properties

IUPAC Name

cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N4O12S4.Co/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+3/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGYPEZWINKTRM-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H24CoN4O12S4-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

987.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91629-46-8
Record name Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091629468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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